molecular formula C6H3N3O9 B1230728 Trinitrophloroglucinol CAS No. 4328-17-0

Trinitrophloroglucinol

Cat. No. B1230728
CAS RN: 4328-17-0
M. Wt: 261.1 g/mol
InChI Key: WUCYBAXJJOWQFF-UHFFFAOYSA-N
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Patent
US07910776B2

Procedure details

Another method of synthesizing TATB from phloroglucinol is described in GB 2355715. The phloroglucinol is nitrated using sodium nitrite and nitric acid, forming trinitrophloroglucinol (“TNPG”), which is also known as 1,3,5-trihydroxy-2,4,6-trinitrobenzene. The nitric acid is added sequentially or in multiple additions. When cooled, a solid is produced, which is filtered, washed with 3M hydrochloric acid (“HCl”), and dried, yielding a solid product that is a monohydrate of TNPG. The monohydrate of TNPG is a free-flowing solid. The TNPG is alkoxylated using a trialkyl orthoformate, such as triethyl orthoformate (“TEOF”), forming 1,3,5-triethoxy-2,4,6-trinitrobenzene (“TETNB”). The alkoxylation of TNPG requires a ninefold molar excess of triethyl orthoformate, producing a waste stream of ethyl formate, ethanol, and diethyl ether. The ethanol and ethyl formate are removed by distillation. The solution of TETNB is concentrated, yielding TETNB as a solid, which is recrystallized from ethanol. The purified TETNB is aminated using liquid ammonia, filtered, washed with N-methylpyrrolidinone and methanol, and dried, yielding crystals of the TATB. The TATB synthesis utilizes multiple drying and isolation acts to produce solid products of TNPG, TETNB, and TATB.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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Type
reactant
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Type
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Identifiers

REACTION_CXSMILES
C1(N)C([N+:7]([O-:9])=[O:8])=C(N)C([N+]([O-])=O)=C(N)C=1[N+]([O-])=O.[C:19]1([CH:27]=[C:25]([OH:26])[CH:24]=[C:22]([OH:23])[CH:21]=1)[OH:20].[N:28]([O-:30])=[O:29].[Na+].[N+:32]([O-])([OH:34])=[O:33]>>[N+:7]([C:27]1[C:19]([OH:20])=[C:21]([N+:28]([O-:30])=[O:29])[C:22]([OH:23])=[C:24]([N+:32]([O-:34])=[O:33])[C:25]=1[OH:26])([O-:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.